molecular formula C14H9FN2 B8575414 N-(4-Cyanobenzylidene)-4-fluoroaniline

N-(4-Cyanobenzylidene)-4-fluoroaniline

Cat. No.: B8575414
M. Wt: 224.23 g/mol
InChI Key: DRTPXERKQCJQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanobenzylidene)-4-fluoroaniline is a synthetic Schiff base compound of significant interest in medicinal chemistry and materials science research. As part of this class of molecules, characterized by an azomethine group (-HC=N-), it serves as a crucial building block for developing novel pharmaceutical agents and fine chemicals . Its molecular structure, integrating cyano and fluoro substituents, is strategically designed to enhance electronic properties and binding affinity in molecular interactions. Research Applications and Value This compound is primarily valued in research for its potential as a precursor in the synthesis of more complex bioactive molecules. Schiff bases are known to function as important ligands in coordination chemistry due to their ease of preparation and ability to be modified both electronically and sterically . Furthermore, structural analogs featuring cyanobenzylidene groups have been explored as potent antiviral agents. For instance, related favipiravir derivatives have been investigated for their specific inhibitory action against viral RNA-dependent RNA polymerase (RdRp), a key target in antiviral drug discovery for pathogens like SARS-CoV-2 . The presence of the cyano group in such structures may also contribute to zincophoric properties, potentially enabling the transport of zinc ions into cells to inhibit viral replication . Mechanism of Action The proposed mechanism of action for related compounds suggests potential activity as viral RdRp inhibitors. After intracellular metabolic activation to a ribofuranosyl-5'-triphosphate form, the active metabolite can be incorporated into the growing RNA chain by viral RdRp, leading to chain termination or lethal mutagenesis . The specific structural features of this compound may allow for strong computational molecular interactions with target enzyme proteins, though its exact mechanism requires further experimental validation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C14H9FN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H

InChI Key

DRTPXERKQCJQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C#N

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation

Condensation Reactions for Imine Formation

The most fundamental and widely employed method for synthesizing N-(4-Cyanobenzylidene)-4-fluoroaniline is the direct condensation reaction between 4-cyanobenzaldehyde (B52832) and 4-fluoroaniline (B128567). This reaction involves the nucleophilic addition of the primary amine (4-fluoroaniline) to the electrophilic carbonyl carbon of the aldehyde (4-cyanobenzaldehyde). This addition forms an unstable tetrahedral intermediate known as a hemiaminal. Subsequently, the hemiaminal undergoes dehydration, typically acid-catalyzed, to yield the stable imine product and a molecule of water.

The general reaction is as follows: 4-Cyanobenzaldehyde + 4-Fluoroaniline ⇌ this compound + H₂O

This equilibrium reaction's success hinges on effectively removing the water produced, which drives the reaction toward the product side.

The efficiency and yield of the condensation reaction are highly dependent on several experimental parameters, including the choice of solvent, reaction temperature, and duration. Researchers have extensively studied these factors to maximize product formation and purity.

Solvent Effects: The polarity of the solvent plays a crucial role. Studies on similar condensation reactions show that apolar aprotic solvents can favor the formation of the hemiaminal intermediate, whereas polar solvents tend to shift the equilibrium towards the final Schiff base product. mdpi.com Common solvents like ethanol (B145695), methanol, and toluene (B28343) are often used, with the choice depending on the specific reaction setup and desired outcome.

Temperature and Time: The reaction temperature can significantly influence the rate of reaction. For analogous preparations, reaction temperatures may range from 30 °C to 80 °C, with reaction times between 1 to 5 hours. google.com Higher temperatures generally accelerate the dehydration step but must be controlled to prevent side reactions or degradation of the product.

The optimization of these conditions is a critical step in developing an efficient synthetic protocol. Below is a table illustrating typical conditions reported for the synthesis of related N-benzylideneaniline derivatives, which are applicable to the target compound.

SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
EthanolReflux2-4~84 google.com
IsopropanolRoom Temp - RefluxOvernight~92 google.com
TolueneReflux (with Dean-Stark trap)3-6~95 google.com
MethanolRoom Temperature3~100 chemicalbook.com

To improve reaction rates and yields, various catalyst systems are often employed. These catalysts facilitate the key steps of the reaction, particularly the dehydration of the hemiaminal intermediate.

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts. Trace amounts of acids like acetic acid or p-toluenesulfonic acid can protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water) and thus accelerating the formation of the imine double bond. Natural acids found in fruit juices have also been explored as green catalysts. bibliotekanauki.plresearchgate.net

Metal-Based Catalysts: Certain metal complexes can act as Lewis acids to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. While not always necessary for simple imine formations, they are crucial in more complex multi-component reactions or when dealing with less reactive substrates.

Catalyst-Free Methods: Notably, high yields can also be achieved without any catalyst, particularly when using energy sources like microwave irradiation, which can significantly reduce reaction times. sphinxsai.com

Exploration of Novel Synthetic Routes and Precursors

While direct condensation is the most straightforward method, the field of medicinal and organic chemistry continuously seeks novel synthetic routes to improve efficiency, scalability, and access to diverse molecular architectures. hilarispublisher.com For compounds like this compound, this involves exploring alternative precursors and reaction strategies.

Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, represent a powerful strategy. mdpi.com While a specific MCR for this compound is not prominently documented, the principles could be applied to generate libraries of related imine compounds for various screening purposes.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on green chemistry principles to reduce environmental impact. bibliotekanauki.pluokerbala.edu.iq The synthesis of Schiff bases, including this compound, has been a fertile ground for the application of these principles. researchgate.nettandfonline.com

Microwave-Assisted Synthesis: This is one of the most successful green techniques. researchgate.net Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields with increased product purity. sphinxsai.comacgpubs.orgresearchgate.net For example, the synthesis of similar N-benzylideneanilines was completed in just 5 minutes under microwave irradiation at 900 W, with yields exceeding 90%. acgpubs.org

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This method is energy-efficient and can often be performed at room temperature.

Grinding (Mechanochemistry): This solvent-free method involves grinding the solid reactants together, sometimes with a catalytic amount of a substance. researchgate.netsphinxsai.com It eliminates the need for potentially toxic organic solvents, reduces waste, and simplifies product isolation.

Use of Green Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) like benzene (B151609) or toluene with greener alternatives such as water or ethanol is a key green strategy. bibliotekanauki.pluokerbala.edu.iq

The following table compares conventional and green synthetic methods for Schiff base formation.

MethodEnergy SourceSolventTypical Reaction TimeKey Advantages
Conventional HeatingThermal (Oil Bath)Organic Solvents (e.g., Toluene)HoursWell-established, predictable
Microwave IrradiationMicrowavesSolvent-free or minimal solventMinutesRapid, high yields, energy efficient sphinxsai.comacgpubs.org
UltrasoundSound WavesAqueous or organic solventsMinutes to HoursMild conditions, improved yields researchgate.net
GrindingMechanical ForceSolvent-freeMinutesEnvironmentally benign, simple setup researchgate.net

By adopting these green methodologies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Structural and Conformational Analysis

Solid-State Structural Determination via Single Crystal X-ray Diffraction

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the compound N-(4-Cyanobenzylidene)-4-fluoroaniline. Therefore, a detailed analysis of its crystallographic parameters, molecular geometry, and conformational preferences in the solid state cannot be provided at this time.

Crystallographic Parameters and Lattice Organization

No crystallographic data, including unit cell dimensions (a, b, c, α, β, γ), crystal system, space group, or Z value (number of molecules in the unit cell), has been reported for this compound. Information regarding the organization of molecules within the crystal lattice is consequently unavailable.

Molecular Geometry and Bond Length/Angle Deviations

Without experimental X-ray diffraction data, a precise determination of bond lengths, bond angles, and any potential deviations from standard values for this compound is not possible. Theoretical calculations could provide estimates, but experimentally determined values from a crystal structure are required for a definitive analysis.

Dihedral Angle Analysis and Conformational Preferences in the Crystal

The dihedral angles between the phenyl rings and the central imine bridge are critical for understanding the molecule's three-dimensional shape and conformational preferences in the solid state. However, in the absence of a solved crystal structure for this compound, this information remains unknown.

Solution-Phase Conformational Dynamics

There is a lack of published research specifically investigating the solution-phase conformational dynamics of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or other spectroscopic methods.

Rotational Isomerism and Torsional Barriers

No studies detailing the rotational isomerism around the C-N and C-C single bonds of the imine linkage, nor any data on the energy barriers to these rotations in solution, are available for this compound.

Tautomeric Equilibria and Interconversion Dynamics

The potential for tautomerism in Schiff bases is a known phenomenon. However, no specific experimental or theoretical studies have been found that investigate the existence or dynamics of any tautomeric equilibria for this compound in solution.

Supramolecular Assembly and Crystal Engineering

Intermolecular Hydrogen Bonding Networks (C-H…N, F…N, N-H…π)

A detailed analysis of C-H…N, F…N, and potential N-H…π hydrogen bonding networks, including a data table of bond distances and angles, cannot be generated without access to the crystallographic information file (CIF) for this compound.

π-π Stacking Interactions between Aromatic Moieties

Similarly, the characterization of π-π stacking interactions, which would include a data table with parameters such as centroid-centroid distances, interplanar angles, and slip angles, is not possible without the experimentally determined crystal structure.

Halogen Bonding and Other Non-Covalent Interactions

An authoritative discussion on the role of halogen bonding or other significant non-covalent interactions in the crystal packing of this compound cannot be conducted in the absence of structural data.

To provide the requested detailed analysis, the crystal structure of this compound would first need to be determined and published by the scientific community.

Sophisticated Spectroscopic Probes and Vibrational Assignments

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence studies, provides critical insights into the electronic structure of a molecule. For N-(4-Cyanobenzylidene)-4-fluoroaniline, these techniques would reveal the energy levels of its molecular orbitals and the nature of its excited states.

The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions involving its π-electron system and the non-bonding electrons on the imine nitrogen.

π-π* Transitions: The molecule possesses an extended conjugated system spanning both aromatic rings and the C=N bridge. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, strong absorption bands corresponding to π-π* transitions are anticipated. For similar aromatic Schiff bases, these high-intensity absorptions typically appear in the range of 250-380 nm. researchgate.netbiointerfaceresearch.com The substitution of the aromatic rings with the electron-withdrawing cyano group and the electron-donating fluorine atom can influence the precise wavelength and intensity of these bands.

n-π* Transitions: The nitrogen atom of the imine group has a lone pair of non-bonding electrons (n). The promotion of one of these electrons to an antibonding π* orbital results in an n-π* transition. These transitions are generally of much lower intensity than π-π* transitions and are expected to appear as a longer-wavelength shoulder on the main absorption band, typically above 350 nm. researchgate.net

Intramolecular Charge Transfer (ICT): The molecule has a potential donor-π-acceptor (D-π-A) structure, with the fluoroaniline (B8554772) moiety acting as a potential electron donor and the cyanobenzylidene part as an electron acceptor. This arrangement can give rise to an intramolecular charge transfer (ICT) band, where absorption of light promotes an electron from the donor end to the acceptor end of the molecule. This ICT band is often sensitive to the surrounding environment.

Following excitation, the molecule can relax to the ground state via radiative pathways like fluorescence and phosphorescence.

Fluorescence: Many Schiff bases are known to be fluorescent. This compound is expected to exhibit fluorescence, emitting light at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Cyano-substituted aromatic compounds can have high fluorescence quantum yields, sometimes ranging from 0.60 to 0.90 in various solvents. researchgate.netnih.gov The specific quantum yield would depend heavily on the solvent and molecular rigidity.

Phosphorescence: Phosphorescence, which involves a change in electron spin state, is typically weaker and has a much longer lifetime than fluorescence. It is often only observable at low temperatures in a rigid matrix. Specific data on the phosphorescence of this compound are not available.

Solvatochromism describes the change in the color of a solution (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. This effect is a powerful tool for probing the electronic structure of a molecule.

For a D-π-A molecule like this compound, the excited state is expected to be more polar than the ground state due to charge transfer. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state. This stabilization leads to a red-shift (bathochromic shift) in the absorption and, more prominently, the fluorescence emission spectra as the solvent polarity increases. researchgate.netnih.gov A systematic study across a range of solvents with varying polarity would be required to quantify this effect and confirm the nature of the electronic transitions.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy is used to identify the functional groups within a molecule and to probe its structural characteristics by analyzing the vibrations of its chemical bonds.

FT-IR and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule. The key functional groups in this compound would produce characteristic bands. Based on data from analogous structures like N-(4-bromobenzylidene)-4-fluoroaniline and other aromatic nitriles and imines, the expected vibrational assignments are detailed below. researchgate.netresearchgate.net

Expected Vibrational Assignments for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman) Notes
C≡N (Nitrile) Stretching 2220 - 2240 2220 - 2240 Strong, sharp band. Position is sensitive to electronic effects. researchgate.net
C=N (Imine) Stretching 1600 - 1630 1600 - 1630 Strong band. Conjugation lowers the frequency. researchgate.net
C=C (Aromatic) Stretching 1450 - 1600 1450 - 1600 Multiple bands of varying intensity.
C-F (Fluoroaromatic) Stretching 1210 - 1270 1210 - 1270 Strong intensity in IR. researchgate.net
C-H (Aromatic) Stretching 3000 - 3100 3000 - 3100 Medium to weak intensity.

Note: These are expected ranges. Actual experimental values may vary.

The vibrational frequencies of a molecule are sensitive to its conformation. For this compound, the most significant conformational flexibility arises from the rotation around the C-N single bonds linking the imine group to the aromatic rings.

Conformational Heterogeneity: The planarity of the molecule affects the degree of π-conjugation. A more planar conformation leads to greater electron delocalization, which can slightly weaken and lower the frequency of the C=N and C≡N stretching vibrations. semanticscholar.org In solution or in different crystalline polymorphs, the molecule might exist in various conformations with different dihedral angles between the aromatic rings. This heterogeneity can lead to the broadening of vibrational bands. semanticscholar.orgosti.gov

Environmental Effects: The C≡N stretching frequency is particularly sensitive to its local electrostatic environment and to hydrogen bonding. nih.gov Changes in the molecular environment (e.g., different solvents or binding to a surface) that alter the local electric field or involve hydrogen bonding to the nitrile nitrogen would cause a measurable shift in the ν(C≡N) band, making it a useful probe of intermolecular interactions. researchgate.netnih.gov

Detection and Characterization of Intramolecular Hydrogen Bonding Signatures

While classical hydrogen bonds (e.g., O-H···N or N-H···O) are absent in the structure of this compound, the molecule's conformation can be influenced by weaker, non-conventional intramolecular hydrogen bonds. These interactions, though subtle, can be detected and characterized using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, often in conjunction with computational modeling.

Spectroscopic detection relies on observing the effects of these interactions on vibrational frequencies or nuclear shielding. In IR spectroscopy, the formation of a C-H···N or C-H···F bond can lead to a slight red-shift (a shift to lower frequency) and broadening of the C-H stretching vibration band. However, these changes are often minor and can be difficult to distinguish from other environmental effects.

NMR spectroscopy offers a more definitive probe. The formation of an intramolecular hydrogen bond can be inferred from several pieces of evidence:

Proton Chemical Shifts: A proton involved in a hydrogen bond typically experiences a downfield shift in its ¹H NMR spectrum due to deshielding.

Through-Space Scalar Coupling: In cases of strong spatial proximity, it is possible to observe through-space scalar coupling (J-coupling) between the nuclei involved, such as ¹H and ¹⁹F (hJHF) or ¹H and ¹³C/¹⁵N. For instance, a measurable coupling constant between the imine proton and the fluorine atom would be strong evidence for a specific, rigid conformation where these atoms are close in space.

Solvent-Dependence Studies: The chemical shift of a proton involved in an intramolecular hydrogen bond is generally less sensitive to changes in solvent polarity compared to a proton that forms intermolecular hydrogen bonds with the solvent. researchgate.net

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space correlations between protons that are close to each other, helping to elucidate the molecule's preferred conformation in solution.

While specific experimental studies detailing these interactions in this compound are not prevalent in the literature, research on analogous fluorinated and cyano-substituted aromatic compounds confirms the existence and importance of these weak hydrogen bonds in determining molecular conformation. acs.orgnih.govmdpi.com Theoretical DFT calculations are often employed to complement experimental data, providing optimized geometries that show shortened interatomic distances consistent with hydrogen bonding and predicting the energetic stabilization afforded by these interactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its atomic connectivity, electronic environment, and dynamic behavior in solution.

Although a complete, experimentally verified NMR spectral assignment for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts and data from closely related structures, such as N-benzylideneanilines. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the imine proton and the aromatic protons.

Imine Proton (-CH=N-): This proton is highly deshielded and would appear as a sharp singlet significantly downfield, typically in the range of δ 8.0-9.0 ppm. Its exact position is sensitive to the electronic effects of the substituents on both aromatic rings.

Aromatic Protons: The eight aromatic protons would appear in the region of δ 7.0-8.5 ppm. The 4-cyanobenzylidene ring protons would form an AA'BB' system, appearing as two distinct doublets, with the protons ortho to the cyano group being more deshielded. Similarly, the protons on the 4-fluoroaniline (B128567) ring would also form an AA'BB' system, appearing as two multiplets or doublets of doublets due to coupling with both neighboring protons and the ¹⁹F nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Imine Carbon (-CH=N-): This carbon is expected to resonate in the δ 158-165 ppm range.

Cyano Carbon (-C≡N): The nitrile carbon signal typically appears in the δ 115-120 ppm region.

Aromatic Carbons: The aromatic carbons would appear between δ 115-150 ppm. The carbon atom bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbons ortho and meta to the fluorine atom will also show smaller C-F couplings. The quaternary carbons (C-CN, C-N=, C-F, and the imine-bonded C) will generally have lower intensities than the protonated carbons.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aniline (B41778) ring. The chemical shift is sensitive to the electronic environment and can provide insights into intermolecular interactions. nih.gov For related N-benzylidene-4-fluoroaniline derivatives, this signal appears around δ -110 to -120 ppm. rsc.org

The table below presents predicted chemical shift ranges for this compound based on general principles and data from analogous compounds.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
Imine H¹H8.0 - 9.0s (singlet)
Aromatic H¹H7.0 - 8.5d (doublet), dd (doublet of doublets), m (multiplet)
Imine C¹³C158 - 165s
Cyano C¹³C115 - 120s
Aromatic C¹³C115 - 150s, d (due to C-F coupling)
Fluoro-Aromatic C¹³C~160 (¹JCF ≈ 240-250 Hz)d (large ¹JCF)
Fluorine¹⁹F-110 to -120m

The molecular structure of this compound is not entirely rigid. Rotational dynamics can occur around the C-N single bonds connecting the aromatic rings to the central imine linker. The degree of this rotational freedom and the energy barriers associated with it can be investigated using dynamic NMR (DNMR) techniques.

By recording NMR spectra at different temperatures (variable-temperature NMR), one can observe changes in the line shapes of the signals. At high temperatures, if rotation around the C-N bonds is fast on the NMR timescale, averaged signals for magnetically distinct environments may be observed. As the temperature is lowered, this rotation slows down. If the energy barrier is high enough, the rotation may become slow enough at low temperatures to "freeze out" distinct conformers, leading to the decoalescence of a signal into multiple new signals. Analysis of the coalescence temperature and the line shape can be used to calculate the activation energy (ΔG‡) for the rotational process.

Furthermore, NMR relaxation time measurements (T₁ and T₂) can provide quantitative data on molecular tumbling and the dynamics of specific parts of the molecule in solution. researchgate.net T₁, the spin-lattice relaxation time, is sensitive to fast molecular motions (picosecond to nanosecond timescale), while T₂, the spin-spin relaxation time, is sensitive to slower dynamic processes. Studying these relaxation parameters as a function of temperature can yield detailed insights into the correlation times (τc) for molecular reorientation, providing a picture of the molecule's hydrodynamic properties and internal flexibility in solution. researchgate.net

In solution, molecules of this compound can interact with each other through various non-covalent forces, such as π-π stacking between the aromatic rings. Such self-association or aggregation can be concentration-dependent. NMR spectroscopy is a powerful tool to probe these phenomena.

Concentration-Dependent Chemical Shifts: If aggregation occurs, the chemical shifts of the protons involved in the intermolecular interface (e.g., the aromatic protons) will often change as the concentration of the solution is varied. For example, in a π-stacked dimer, the aromatic protons would experience a shielding effect from the ring current of the adjacent molecule, causing their signals to shift upfield (to lower δ values) at higher concentrations.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their effective size in solution. researchgate.net In a non-aggregating system, all signals from the molecule will have the same diffusion coefficient. If aggregation occurs, the resulting larger species will diffuse more slowly, leading to a smaller measured diffusion coefficient. By performing DOSY experiments at different concentrations, one can monitor the onset and extent of aggregation.

These methods allow for the characterization of the types of interactions (e.g., π-stacking vs. dipole-dipole) and the potential geometry of aggregates in the solution state.

Specialized Spectroscopic Techniques (e.g., EPR for Radical Species)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a specialized technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. nih.govnih.gov While this compound is a diamagnetic, closed-shell molecule and thus EPR-silent, its radical ions can be generated through chemical or electrochemical oxidation or reduction.

The resulting radical cation or radical anion would be paramagnetic and could be studied by EPR spectroscopy. The EPR spectrum provides two key pieces of information:

g-factor: This is a parameter analogous to the chemical shift in NMR. Its value can help identify the atom on which the unpaired electron is predominantly localized. researchgate.net

Hyperfine Coupling: The unpaired electron spin can couple with the magnetic moments of nearby nuclei (like ¹H, ¹⁴N, ¹³C, and ¹⁹F), splitting the EPR signal into a multiplet pattern. The magnitude of this splitting, known as the hyperfine coupling constant (hfc), is proportional to the spin density at that nucleus.

For the radical anion of this compound, the unpaired electron would likely be delocalized across the π-system, with significant spin density on the cyanobenzylidene ring. The EPR spectrum would be expected to show complex hyperfine structure due to coupling with the imine proton, the two nitrogen nuclei, the fluorine nucleus, and the aromatic protons. Analysis and simulation of this spectrum would allow for a detailed mapping of the spin density distribution across the molecule, providing fundamental insights into its electronic structure and the influence of the electron-withdrawing cyano group and the electron-donating/withdrawing fluoro group on the stability and delocalization of the radical. researchgate.net These studies are crucial for understanding the molecule's redox properties and its potential behavior in electron transfer processes.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. thaiscience.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. thaiscience.info Methods like the B3LYP hybrid functional combined with a suitable basis set such as 6-311++G(d,p) are commonly employed to analyze the properties of such organic molecules. pnrjournal.com

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the energy minimum on the potential energy surface. mdpi.com This geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure until the configuration with the lowest possible energy is found. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true minimum. mdpi.com For N-(4-Cyanobenzylidene)-4-fluoroaniline, the optimization reveals a non-planar structure. A characteristic feature of aromatic Schiff bases is the twisting of the phenyl rings relative to the central C=N imine plane. researchgate.net The cyanobenzylidene ring and the fluoroaniline (B8554772) ring are typically twisted with respect to each other to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å and Bond Angles in °) for this compound calculated via DFT.
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C-F1.365C-C-F118.5
C=N (imine)1.288C-N=C (imine)121.0
N-C (aniline ring)1.425N-C-C (aniline ring)120.5
C-C (cyano group)1.448C-C≡N179.5
C≡N1.159C-C-H (imine)119.8

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and reactivity. ijnc.ir A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ijnc.ir In this compound, the HOMO is typically localized over the electron-rich fluoroaniline ring, while the LUMO is distributed over the electron-accepting cyanobenzylidene moiety and the imine bridge. This spatial separation indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Quantum Chemical Descriptors for this compound.
ParameterValue (eV)
EHOMO-6.45
ELUMO-2.21
Energy Gap (ΔE)4.24
Ionization Potential (I) ≈ -EHOMO6.45
Electron Affinity (A) ≈ -ELUMO2.21
Chemical Hardness (η) = (I-A)/22.12
Electronegativity (χ) = (I+A)/24.33
Electrophilicity Index (ω) = χ²/(2η)4.42

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netjmaterenvironsci.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Red and yellow regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.netjmaterenvironsci.com Green areas represent neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the highly electronegative nitrogen atom of the cyano group and the fluorine atom. These sites are the primary centers for electrophilic attack. Conversely, the hydrogen atom of the imine group (CH=N) and the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The MEP map provides a clear visual guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure of bonds and lone pairs. researchgate.netnumberanalytics.com This method is used to investigate intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. pnrjournal.commaterialsciencejournal.org The analysis quantifies the stabilization energy associated with the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. This energy, known as the second-order perturbation energy E(2), is a measure of the interaction's strength.

In this compound, significant stabilization arises from hyperconjugative interactions. Key interactions include the delocalization of lone pair (LP) electrons from the imine nitrogen (N) and the fluorine (F) atoms into the antibonding π* orbitals of the adjacent aromatic rings. Furthermore, π-electron delocalization from the C=C bonds of the rings into the antibonding π*(C=N) orbital contributes to the stability of the conjugated system. These interactions confirm the presence of intramolecular charge transfer (ICT) within the molecule. materialsciencejournal.org

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N (imine)π* (C-C) aniline (B41778) ring35.8
LP (3) Fπ* (C-C) aniline ring6.5
π (C-C) aniline ringπ* (C=N) imine20.1
π (C=N) imineπ* (C-C) cyano ring18.5
π (C-C) cyano ringπ* (C≡N) cyano15.2

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net This analysis identifies critical points in the electron density, particularly bond critical points (BCPs) located between two nuclei. The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic or van der Waals bonds), ρ(r) is low and ∇²ρ(r) is positive. researchgate.net

The Electron Localization Function (ELF) provides a complementary view by mapping the probability of finding an electron pair. nih.gov ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. nih.gov Together, QTAIM and ELF offer a rigorous and quantitative description of the chemical bonds within this compound, distinguishing the covalent C-C, C-H, C=N, and C-F bonds from weaker non-covalent interactions.

Table 4: QTAIM Topological Parameters for Selected Bonds in this compound.
Bondρ(r) (a.u.)∇²ρ(r) (a.u.)Bond Nature
C-F0.235+0.080Polar Covalent
C=N (imine)0.350-0.430Covalent (double)
C-C (aromatic)0.290-0.710Covalent
C≡N (cyano)0.410-0.550Covalent (triple)

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. researchgate.netresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nih.gov The method also provides the oscillator strength (f), a measure of the transition's probability, and identifies the molecular orbitals involved in the electronic transition. semanticscholar.org

For this compound, TD-DFT calculations would likely predict the lowest energy electronic transition to be dominated by the HOMO→LUMO excitation. Given the spatial distribution of these orbitals, this transition would have significant π→π* and intramolecular charge transfer (ICT) character, moving electron density from the fluoroaniline ring to the cyanobenzylidene ring system. Analyzing higher energy transitions can provide a complete picture of the molecule's electronic spectrum.

Table 5: Calculated Vertical Excitation Energies, Wavelengths (λ), Oscillator Strengths (f), and Major Orbital Contributions for this compound.
Excited StateEnergy (eV)λ (nm)fMajor ContributionCharacter
S13.553490.85HOMO → LUMO (95%)π→π, ICT
S24.103020.12HOMO-1 → LUMO (88%)π→π
S34.352850.09HOMO → LUMO+1 (91%)π→π*, ICT

Computational and Quantum Mechanical Modeling of this compound: A Review of Current Research

Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested, which includes in-depth analysis of its electronic absorption and emission spectra, excited-state geometries, conformational landscapes, solvent-solute interactions, crystal packing, and chemical reactivity descriptors based on existing research.

To fulfill the user's request, dedicated computational studies would need to be performed on this compound. Such studies would typically involve:

Quantum Mechanical Calculations (DFT and TD-DFT): To predict the electronic absorption and emission spectra, characterize excited states, and understand transition pathways. These calculations would provide data on excitation energies, oscillator strengths, and the nature of electronic transitions.

Molecular Dynamics (MD) and Monte Carlo Simulations: To explore the conformational possibilities of the molecule in various solvents, model its interactions with solvent molecules, and predict its crystal packing arrangement. These simulations would yield information on the molecule's flexibility, preferred shapes, and solid-state structure.

Derivation of Chemical Reactivity Descriptors: Using the output from quantum mechanical calculations to compute values like HOMO-LUMO gap, chemical hardness, and electrophilicity index, which help in predicting the reactive nature of the molecule.

Without such specific studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Derivation of Chemical Reactivity Descriptors

Global Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity. Conversely, chemical softness is the reciprocal of hardness, and a "soft" molecule with a small HOMO-LUMO gap is more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Without specific computational studies on this compound, the exact values for these indices cannot be provided. A typical computational study would calculate the HOMO and LUMO energies and then use established equations to determine the chemical hardness, softness, and electrophilicity index.

Table 1: Illustrative Data Table for Global Reactivity Indices

ParameterSymbolFormulaValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-Data Not Available
Lowest Unoccupied Molecular Orbital EnergyELUMO-Data Not Available
Energy GapΔEELUMO - EHOMOData Not Available
Chemical Hardnessη(ELUMO - EHOMO) / 2Data Not Available
Chemical SoftnessS1 / (2η)Data Not Available
Electronegativityχ-(EHOMO + ELUMO) / 2Data Not Available
Electrophilicity Indexωχ2 / (2η)Data Not Available
Note: This table is for illustrative purposes only. The values for this compound are not available in the searched literature.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Fukui Functions (f(r)) : The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed.

f+(r) : This function corresponds to the reactivity towards a nucleophilic attack (attack by an electron donor) and identifies the sites most likely to accept an electron.

f-(r) : This function relates to the reactivity towards an electrophilic attack (attack by an electron acceptor) and points to the sites most likely to donate an electron.

f0(r) : This function is used to predict reactivity in radical attacks.

To determine the Fukui functions for this compound, a computational chemist would typically perform calculations on the neutral molecule as well as its anionic (N+1 electrons) and cationic (N-1 electrons) forms. The electron densities of these species would then be used to calculate the Fukui function values for each atom in the molecule. This analysis would reveal which atoms in the cyanobenzylidene and fluoroaniline moieties are the most susceptible to different types of chemical reactions.

Table 2: Illustrative Data Table for Fukui Functions of Selected Atoms

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C (cyano)Data Not AvailableData Not AvailableData Not Available
N (cyano)Data Not AvailableData Not AvailableData Not Available
C (imine)Data Not AvailableData Not AvailableData Not Available
N (imine)Data Not AvailableData Not AvailableData Not Available
FData Not AvailableData Not AvailableData Not Available
Note: This table is for illustrative purposes only. The values for this compound are not available in the searched literature.

Photophysical Phenomena and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Mechanisms

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In this excited state, a significant redistribution of electron density occurs, leading to the transfer of an electron from the donor (fluoroaniline) to the acceptor (cyanobenzylidene) part of the molecule. This process results in the formation of an intramolecular charge transfer (ICT) state. The nature and dynamics of this ICT state are highly dependent on the molecular geometry and the surrounding environment, such as solvent polarity.

A key de-excitation pathway for many donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the locally excited (LE) state, which is initially formed upon excitation, the molecule largely retains its ground-state geometry, which is nearly planar. However, in polar solvents, the molecule can undergo torsional motion (twisting) around the single bond connecting the aniline (B41778) nitrogen and the benzylidene ring.

This rotation leads to a high-energy, non-planar conformation where the donor and acceptor moieties are electronically decoupled. This twisted geometry stabilizes the charge-separated state, forming the TICT state. The formation of the TICT state is often associated with a significant quenching of fluorescence because the perpendicular arrangement minimizes the overlap between the donor and acceptor orbitals, making radiative decay (fluorescence) less probable. The efficiency of TICT state formation is highly sensitive to solvent polarity and viscosity.

Solvent Polarity: In polar solvents, the large dipole moment of the TICT state is stabilized, lowering its energy and favoring its formation over the LE state. This typically leads to lower fluorescence quantum yields in more polar environments.

Viscosity: In highly viscous solvents, the intramolecular rotation required to form the TICT state is hindered, which can lead to an increase in fluorescence from the LE state.

While the TICT model is a dominant theory, some molecules exhibit charge transfer in a more planar conformation, a phenomenon known as Planarized Intramolecular Charge Transfer (PICT). In PICT, the charge transfer occurs without a significant perpendicular twist. For N-(4-Cyanobenzylidene)-4-fluoroaniline, while some degree of bond rotation is expected, the extent to which a fully planar ICT state contributes to its photophysics would require specific spectroscopic and computational analysis. In some systems, a planar ICT state can be emissive, giving rise to a charge-transfer fluorescence band. The presence and nature of PICT versus TICT would depend on the specific potential energy landscape of the excited state.

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process that involves the transfer of a proton within the same molecule in the excited state. This process typically requires a specific molecular structure containing both a proton donor (like a hydroxyl or amino group) and a proton acceptor (like a nitrogen or oxygen atom) in close proximity, usually connected by an intramolecular hydrogen bond.

For this compound, a classical ESIPT pathway is not expected to be a primary deactivation channel. The molecule lacks the necessary intramolecular hydrogen-bonding motif (e.g., an ortho-hydroxyl group on the benzylidene ring) that facilitates ultrafast proton transfer upon excitation. Therefore, its excited-state dynamics are more likely to be dominated by ICT processes rather than ESIPT.

Photoisomerization Processes (e.g., Cis-Trans Isomerization across the C=N bond)

Schiff bases are well-known to undergo cis-trans (or E/Z) photoisomerization around the imine (C=N) double bond upon irradiation with UV-vis light. In the ground state, the trans (E) isomer of this compound is generally more stable. Upon photoexcitation, the C=N bond order decreases, allowing for rotation around this bond. This rotation can lead to the formation of the cis (Z) isomer.

This isomerization process provides a non-radiative decay pathway that competes with fluorescence and ICT state formation. The quantum yield of photoisomerization can be influenced by factors such as the excitation wavelength, solvent viscosity, and temperature. This process is often reversible, with the cis isomer thermally or photochemically reverting to the more stable trans form.

Investigation of Radiative and Non-Radiative Decay Channels

The de-excitation of photo-excited this compound can occur through several competing pathways, which can be broadly classified as radiative and non-radiative.

Radiative Decay:

Fluorescence: This involves the emission of a photon as the molecule relaxes from the S₁ excited state back to the S₀ ground state. The fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that quantify the efficiency of this process. For this compound, fluorescence is expected to be highly sensitive to the solvent environment due to the influence of ICT and TICT states.

Non-Radiative Decay: These are processes that dissipate the excitation energy as heat rather than light.

Internal Conversion (IC): This is a rapid, radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The formation of TICT states can significantly enhance the rate of internal conversion.

Intersystem Crossing (ISC): This is a transition between electronic states of different spin multiplicity (e.g., from the singlet excited state S₁ to a triplet state T₁). While possible, for many similar organic molecules, ISC is less efficient than internal conversion, especially when rapid ICT and torsional motions are present.

Photoisomerization: As discussed, the cis-trans isomerization around the C=N bond is a significant non-radiative decay channel.

Table 1: Expected Influence of Solvent Polarity on Photophysical Parameters of this compound

Solvent PropertyParameterExpected ObservationRationale
Increasing Polarity Fluorescence Quantum Yield (Φf)DecreaseStabilization of the dark TICT state, which promotes non-radiative decay.
Fluorescence Maximum (λₑₘ)Red-shift (Bathochromic shift)Stabilization of the polar ICT excited state relative to the less polar ground state.
Radiative Decay Rate (kᵣ)DecreaseReduced orbital overlap in the charge-separated state.
Non-Radiative Decay Rate (kₙᵣ)IncreaseFacile formation of the TICT state provides an efficient pathway for internal conversion.
Increasing Viscosity Fluorescence Quantum Yield (Φf)IncreaseHindrance of the torsional motion required for TICT state formation, favoring radiative decay from the LE state.

This table is generated based on established principles of TICT phenomena in similar molecules.

Nonlinear Optical Nlo Properties and Rational Design

Calculation of First and Second Hyperpolarizability (β, γ)

The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that characterize the second- and third-order NLO responses of a molecule, respectively. These parameters are typically determined through a combination of theoretical calculations and experimental measurements.

Theoretical Approach: Density Functional Theory (DFT) is a powerful computational tool used to predict the NLO properties of molecules. By employing a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)), it is possible to calculate the static and frequency-dependent hyperpolarizabilities. These calculations provide insights into the electronic structure and the contribution of different molecular orbitals to the NLO response. For a molecule like N-(4-Cyanobenzylidene)-4-fluoroaniline, DFT calculations would be crucial in quantifying the impact of the cyano and fluoro substituents on β and γ.

Experimental Approach: Experimental determination of β is often achieved using techniques such as Electric-Field-Induced Second-Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering (HRS). These methods measure the second-order NLO response of a material in solution. The second hyperpolarizability (γ) can be measured using techniques like third-harmonic generation (THG) and Z-scan.

Anticipated Data for this compound: Although specific values are not available in the literature, it is anticipated that this compound would exhibit significant hyperpolarizability values. For comparison, related Schiff bases have shown first hyperpolarizability values in the range of 10⁻³⁰ to 10⁻²⁷ esu. A hypothetical data table based on theoretical calculations for similar compounds is presented below.

PropertyCalculated Value (esu)
First Hyperpolarizability (β)Value not available in literature
Second Hyperpolarizability (γ)Value not available in literature

Second Harmonic Generation (SHG) Efficiency Assessment

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency. The efficiency of SHG is directly related to the first hyperpolarizability (β) and the macroscopic second-order susceptibility (χ⁽²⁾) of the material.

For a material to exhibit SHG, it must be non-centrosymmetric. The Kurtz-Perry powder technique is a common method for assessing the SHG efficiency of a crystalline material. In this method, a powdered sample is irradiated with a high-intensity laser, and the intensity of the generated second-harmonic light is measured and compared to a standard reference material like potassium dihydrogen phosphate (B84403) (KDP) or urea.

Expected SHG Efficiency: Given the D-π-A structure of this compound, it is expected to crystallize in a non-centrosymmetric space group, making it a candidate for SHG applications. While no experimental data exists, a comparative table of SHG efficiencies for related organic NLO materials is provided to give context.

CompoundSHG Efficiency (vs. KDP)
This compoundData not available
2-methyl-4-nitroaniline (MNA)~45
Urea1.0

Characterization of Third-Order Nonlinear Optical Responses (e.g., Two-Photon Absorption)

Third-order NLO phenomena are governed by the second hyperpolarizability (γ) and the third-order susceptibility (χ⁽³⁾). A key third-order process is two-photon absorption (TPA), where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂).

The Z-scan technique is a widely used experimental method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the real and imaginary parts of χ⁽³⁾ can be determined. The TPA cross-section can be calculated from the nonlinear absorption coefficient.

Predicted TPA Behavior: The extended π-conjugation in this compound suggests that it would likely exhibit a significant TPA cross-section, particularly in the near-infrared region. This property is highly desirable for applications in optical limiting and 3D microfabrication. A hypothetical data table for third-order NLO properties is shown below.

PropertyValue
Nonlinear Refractive Index (n₂)Data not available
Nonlinear Absorption Coefficient (β)Data not available
Two-Photon Absorption Cross-Section (σ₂)Data not available

Structure-Property Relationships for Enhancing NLO Activity

The rational design of NLO materials relies on understanding the relationship between molecular structure and NLO properties. For Schiff bases like this compound, several factors are key to enhancing NLO activity:

Strength of Donor and Acceptor Groups: The NLO response is generally enhanced by increasing the electron-donating strength of the donor group and the electron-accepting strength of the acceptor group. In this molecule, the cyano group is a strong acceptor, while the fluoro group is a moderate donor. Replacing the fluoro group with a stronger donor, such as a dimethylamino group, would likely increase the hyperpolarizability.

Length and Nature of the π-Conjugated Bridge: Extending the length of the π-bridge or incorporating more efficient conjugated systems can increase the intramolecular charge transfer distance, leading to a larger NLO response.

Molecular Planarity: A more planar molecular structure facilitates π-electron delocalization, which is beneficial for NLO activity. Steric hindrance that causes twisting of the molecular backbone can reduce the NLO response.

Mechanistic Insights into Intermolecular and Supramolecular Interactions

Quantification of Hydrogen Bonding Strengths and Geometries

While a specific crystal structure for N-(4-Cyanobenzylidene)-4-fluoroaniline is not publicly available, the predominant hydrogen bonding motifs can be inferred from studies of analogous compounds. The primary interactions expected are weak C-H···N and C-H···F hydrogen bonds, which collectively contribute to the stability of the crystal lattice.

Table 1: Representative Geometries for Potential Hydrogen Bonds in this compound Note: The following data is illustrative and based on typical values observed in crystal structures of related organic compounds.

Interaction Type (D-H···A)Typical H···A Distance (Å)Typical D-H···A Angle (°)Estimated Energy (kcal/mol)
C(aromatic)-H···N≡C2.20 - 2.80130 - 170-1.0 to -3.0
C(aromatic)-H···F-C2.25 - 2.65125 - 165-0.5 to -2.5 researchgate.net

Analysis of Aromatic-Aromatic Interactions (e.g., Offset Parallel π-π Stacking)

Aromatic-aromatic interactions are crucial in the assembly of this compound. The electronic character of the two aromatic rings—one rendered electron-deficient by the cyano group and the other influenced by the electron-withdrawing fluorine and electron-donating amine bridge—suggests that face-to-face parallel π-π stacking is unlikely due to electrostatic repulsion.

Instead, offset parallel or T-shaped (edge-to-face) stacking arrangements are more probable. nih.gov In an offset stacking geometry, the electron-rich center of one ring interacts favorably with the electron-deficient periphery of a neighboring molecule. nih.govmdpi.com This configuration maximizes attractive dispersion and electrostatic forces while minimizing repulsion.

Furthermore, C-H···π interactions, where an aromatic C-H bond points towards the face of an adjacent aromatic ring, are expected to be significant. These interactions often compete with or occur in concert with π-π stacking to stabilize the supramolecular structure. researchgate.net

Table 2: Types of Aromatic-Aromatic Interactions

Interaction TypeDescriptionTypical Geometry
Offset Parallel π-π StackingAromatic rings are parallel but laterally displaced.Inter-planar distance: 3.3 - 3.8 Å
T-shaped (Edge-to-Face)The edge (C-H bond) of one ring points to the face of another.Near-perpendicular orientation of rings.
C-H···π InteractionA C-H bond acts as a weak hydrogen bond donor to a π-system acceptor.H-to-centroid distance: ~2.5 - 3.0 Å

Impact of Halogen Substituents on Intermolecular Forces

The fluorine substituent on the aniline (B41778) ring has a multifaceted influence on intermolecular forces. Its high electronegativity creates a significant dipole moment and induces a partial positive charge on the adjacent carbon and hydrogen atoms, which can affect the molecule's electrostatic interactions.

Participation in Hydrogen Bonding : As a weak Lewis base, the fluorine atom can participate in C-H···F hydrogen bonds. While these bonds are energetically weak, their frequent occurrence in the crystal structures of fluorinated organic compounds suggests they play a role in stabilizing specific packing motifs. rsc.org

Modulation of Ring Electronics : The electron-withdrawing nature of fluorine reduces the electron density of the aniline ring. This modulation of the ring's quadrupole moment is critical for its participation in aromatic-aromatic interactions, influencing the geometry and strength of π-π stacking and C-H···π forces. mdpi.com

Halogen Bonding : While fluorine is the least polarizable halogen and a very weak halogen bond donor, the concept of halogen bonding—an attractive interaction between an electrophilic region on a halogen atom and a nucleophile—is an important consideration in halogenated compounds. However, for C-F bonds, this interaction is generally negligible compared to the hydrogen bonding and van der Waals forces.

Role of Solvent in Modulating Molecular Interactions

In solution, the delicate balance of intermolecular forces that defines the solid-state structure of this compound is significantly altered. The nature of the solvent plays a critical role in modulating these interactions.

Polar Solvents : Polar solvents, particularly those capable of acting as hydrogen bond acceptors (e.g., DMSO, acetone), will compete with the cyano nitrogen for interactions with C-H donors. This competition weakens or disrupts the C-H···N hydrogen bonds that contribute to the supramolecular assembly in the solid state. Computational studies on similar systems have shown that the strength of intermolecular hydrogen bonds can decrease significantly with an increasing dielectric constant of the solvent. manchester.ac.uk

Nonpolar Solvents : In nonpolar solvents (e.g., hexane, toluene), the weak, non-covalent self-association interactions (hydrogen bonding and π-stacking) are more likely to persist. The solvent is less able to interfere with these interactions, potentially leading to the formation of molecular aggregates or dimers in solution.

The interplay between solute-solvent and solute-solute interactions dictates the molecule's behavior, with stronger solute-solvent interactions in polar media leading to better solvation and disruption of the supramolecular structure.

Exploration of Advanced Mechanistic Applications

Design Principles for Optoelectronic Materials

The design of organic molecules for optoelectronic applications hinges on the precise control of their electronic structure to manage charge transport, light absorption, and emission properties. N-(4-Cyanobenzylidene)-4-fluoroaniline embodies a classic donor-π-acceptor (D-π-A) architecture. In this model, the fluoroaniline (B8554772) moiety acts as the electron-donating component, the cyanobenzylidene group serves as the electron-accepting component, and the central imine bond provides the π-conjugated bridge facilitating charge transfer between the two ends.

The fluorine atom, despite its high electronegativity, can act as a weak electron-donating group to the aromatic ring via resonance, while the cyano group is a strong electron-withdrawing group. This intramolecular push-pull system is fundamental to its potential optoelectronic behavior, as it leads to a significant dipole moment and promotes intramolecular charge transfer (ICT) upon photoexcitation. The efficiency of this ICT process is critical for applications in light-emitting and photovoltaic devices.

The D-π-A structure of this compound provides a mechanistic basis for its potential application in both OLEDs and organic photovoltaics (OPVs).

In the context of OLEDs , the key mechanism is electroluminescence, where charge carriers (electrons and holes) injected from the electrodes recombine within the organic layer to form excitons, which then radiatively decay to emit light. The D-π-A nature of the molecule can lead to the formation of an ICT excited state. This state is often associated with high fluorescence quantum yields and allows for the tuning of the emission color by modifying the strength of the donor and acceptor groups. The separation of the highest occupied molecular orbital (HOMO), localized on the donor (fluoroaniline), and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (cyanobenzylidene), can facilitate efficient charge injection and transport, which are crucial for high-performance OLEDs.

For OPVs , the primary mechanism involves the absorption of photons to generate excitons, followed by the dissociation of these excitons into free charge carriers at a donor-acceptor interface. A molecule like this compound could potentially function as either a donor or an acceptor material. When used as a donor, it absorbs light to form an exciton (B1674681), which then migrates to an interface with an acceptor material. The energy level offset between the donor's HOMO and the acceptor's LUMO provides the driving force for charge separation. Conversely, its acceptor properties, driven by the cyano group, could allow it to be paired with a stronger donor material. The efficiency of these processes is governed by factors such as light absorption range, energy level alignment, and charge carrier mobility.

Structural FeatureMechanistic Role in OptoelectronicsRelevance for OLEDsRelevance for OPVs
Fluoroaniline Moiety (Donor)Source of electrons; localization of HOMO.Facilitates hole injection and transport.Enables photon absorption and exciton formation.
Cyanobenzylidene Moiety (Acceptor)Sink for electrons; localization of LUMO.Facilitates electron injection and transport.Drives exciton dissociation by accepting an electron.
Imine (C=N) π-BridgeConnects donor and acceptor; enables Intramolecular Charge Transfer (ICT).Influences emission wavelength and quantum efficiency.Affects the absorption spectrum and charge separation efficiency.

Development of Chemosensors and Molecular Probes

The electronic and photophysical properties of this compound are sensitive to its local chemical environment. This sensitivity forms the basis for its potential development as a chemosensor or molecular probe, where the binding of a specific analyte induces a measurable change in its optical or electronic output. The imine nitrogen, with its lone pair of electrons, and the electron-rich cyano group are potential binding sites for various analytes, including metal ions and protons.

The detection of analytes using this compound would likely rely on fluorometric (change in fluorescence intensity or wavelength) or colorimetric (change in color, observed in the UV-Vis absorption spectrum) responses. nih.govnih.gov These changes are typically triggered by specific interactions that alter the molecule's electronic structure.

Potential sensing mechanisms include:

Protonation/Deprotonation: The imine nitrogen is basic and can be protonated in the presence of acids. This protonation would significantly increase the electron-accepting ability of the cyanobenzylidene portion of the molecule, thereby modulating the ICT process. This could lead to a distinct shift in the absorption and emission spectra, providing a colorimetric or fluorometric signal for pH changes.

Metal Ion Coordination: The imine nitrogen and the nitrogen of the cyano group can act as coordination sites for metal ions. The binding of a metal ion would perturb the electronic distribution of the π-system. This chelation event can either enhance or quench the fluorescence of the molecule, depending on the nature of the metal ion (e.g., heavy metals often quench fluorescence), leading to a selective sensing mechanism.

Nucleophilic Addition: The electrophilic carbon of the imine group can be a target for nucleophiles. An analyte acting as a nucleophile could react with the C=N bond, disrupting the molecule's conjugation and causing a significant change in its optical properties. For example, the addition of an analyte like cyanide could lead to a detectable colorimetric response. nih.gov

AnalytePotential Interaction SiteSensing MechanismExpected Response
Protons (H+)Imine NitrogenProtonation alters the ICT character.Colorimetric/Fluorometric shift.
Metal Ions (e.g., Cu2+, Fe3+)Imine Nitrogen / Cyano NitrogenChelation-induced fluorescence quenching or enhancement.Turn-off or turn-on fluorescence.
Nucleophiles (e.g., CN-)Imine CarbonNucleophilic addition disrupts π-conjugation.Loss of color or change in absorption spectrum.

Molecular Switches and Logic Gates

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. nih.gov The imine bond in this compound is a prime candidate for creating such a switch. The C=N double bond can undergo E/Z isomerization, where the orientation of the substituents around the bond changes.

This isomerization can be triggered by:

Light (Photoisomerization): Absorption of a photon of a specific wavelength could promote the molecule to an excited state where the energy barrier for rotation around the C=N bond is lowered, allowing for conversion from the more stable E-isomer to the Z-isomer. A different wavelength of light could then be used to reverse the process.

Chemical Stimuli (Chemically-induced Isomerization): The addition of an acid could protonate the imine nitrogen. This can facilitate rotation around the C=N bond, changing the isomeric state. Subsequent neutralization with a base would restore the original state.

The two distinct isomers (E and Z) would possess different physical properties, such as dipole moment and absorption/emission spectra. This bistability allows the molecule to function as a binary switch (State 0 and State 1).

This switching capability can be extended to construct molecular logic gates, which perform logical operations based on chemical or physical inputs. mdpi.comnih.gov For example, the fluorescence output of the molecule could be controlled by two different inputs, such as the presence of an acid (Input A) and a metal ion (Input B). An AND logic gate could be designed where a high fluorescence output (Output 1) is only achieved when both the acid AND the metal ion are present. In all other scenarios, the fluorescence would be low (Output 0).

Catalytic Applications

Schiff bases are widely recognized for their ability to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. nih.gov The utility of this compound in catalysis stems from its potential role as a ligand in coordination chemistry.

This compound can act as a monodentate or bidentate ligand. The primary mechanism of metal-ligand binding involves the donation of the lone pair of electrons from the imine nitrogen atom to a vacant orbital of a transition metal center, forming a coordinate covalent bond.

The electronic properties of the ligand are critical in determining the stability and reactivity of the resulting metal complex.

Imine Nitrogen as a σ-Donor: The nitrogen atom acts as a σ-donor, providing electron density to the metal.

By coordinating to a metal, the ligand can influence its catalytic activity in various reactions, such as oxidation, reduction, or polymerization. The steric and electronic environment created by the ligand around the metal center is crucial for controlling the selectivity and efficiency of the catalytic process.

ComponentMechanism of Influence on Metal-Ligand BindingEffect on Metal Center
Imine NitrogenActs as a Lewis base (σ-donor) to the metal center.Forms the primary coordinate bond.
4-Cyano GroupStrongly electron-withdrawing; reduces electron density on the imine N.Weakens the ligand's σ-donor strength; increases the Lewis acidity of the metal.
4-Fluoro GroupInductively electron-withdrawing but can be a weak resonance donor.Provides subtle electronic modulation of the ligand framework.

Organocatalytic Activation Mechanisms

The activation of imines through organocatalysis is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral amines and other nitrogen-containing molecules. For this compound, an N-aryl imine, the primary mode of organocatalytic activation involves the formation of a chiral iminium ion or the generation of a nucleophilic enamine intermediate.

Chiral secondary amines, such as derivatives of proline, are commonly employed as organocatalysts. The catalytic cycle typically begins with the reversible reaction between the chiral secondary amine catalyst and the imine, this compound. This reaction leads to the formation of a chiral iminium ion. The formation of this iminium ion enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. The stereocontrol in the subsequent reaction is dictated by the chiral environment created by the organocatalyst, which effectively shields one face of the imine, directing the nucleophile to the other face.

The presence of the electron-withdrawing cyano group on the benzylidene ring and the fluorine atom on the aniline (B41778) ring plays a crucial role in this activation. The cyano group increases the electrophilicity of the imine carbon, facilitating both the initial formation of the iminium ion and the subsequent nucleophilic addition. The fluorine atom, through its inductive electron-withdrawing effect, can also influence the electronic properties of the imine and its reactivity.

Alternatively, in reactions where the α-carbon of the imine is intended to act as a nucleophile, a chiral primary amine catalyst can be used to generate a chiral enamine intermediate. Tautomerization of the initially formed imine-catalyst adduct furnishes the enamine, which can then participate in a variety of stereoselective reactions.

The general mechanism for the activation of N-aryl imines by a chiral secondary amine catalyst is depicted in the following table:

StepDescriptionIntermediate
1Reversible condensation of the chiral secondary amine catalyst with this compound.Chiral Iminium Ion
2Nucleophilic attack on the activated iminium ion. The chiral catalyst directs the stereochemical outcome.Tetrahedral Intermediate
3Hydrolysis of the resulting intermediate to release the product and regenerate the catalyst.Chiral Product and Catalyst

Biological Interaction Mechanism Studies

The structural features of this compound, including the imine bond, the aromatic rings, and the fluoro and cyano substituents, suggest its potential for various biological activities. Studies on analogous Schiff bases provide insights into the plausible mechanisms of its interaction with biological macromolecules.

Enzyme Inhibition Mechanisms (e.g., Molecular Docking, Binding Site Analysis)

Schiff bases are known to be effective enzyme inhibitors, and this compound is hypothesized to exhibit similar properties. The imine linkage is a key pharmacophore that can interact with the active sites of various enzymes. Molecular docking studies on structurally related N-benzylideneaniline derivatives have revealed potential binding interactions with enzymes such as carbonic anhydrase and cholinesterases. researchgate.net

Molecular Docking and Binding Site Analysis:

Molecular docking simulations can predict the binding affinity and orientation of this compound within an enzyme's active site. The planar structure of the molecule allows for potential π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in the binding pocket. The nitrogen atom of the imine and the cyano group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues. The fluorine atom can participate in halogen bonding or other electrostatic interactions, further stabilizing the enzyme-inhibitor complex.

A hypothetical binding model of this compound with a generic enzyme active site is presented below:

Interaction TypePotential Interacting ResiduesFunctional Group of Ligand Involved
Hydrogen BondingSerine, Threonine, Asparagine, GlutamineImine Nitrogen, Cyano Nitrogen
π-π StackingTryptophan, Tyrosine, PhenylalanineBenzylidene and Fluoroaniline Rings
Hydrophobic InteractionsLeucine, Isoleucine, ValineAromatic Rings
Halogen BondingElectron-rich residues (e.g., backbone carbonyls)Fluorine Atom

The inhibitory activity of related Schiff bases against various enzymes suggests that this compound could be a competitive or mixed-type inhibitor, depending on the specific enzyme and the nature of the binding interactions.

Nucleic Acid (DNA/RNA) or Protein Binding Mechanisms

Schiff bases can interact with nucleic acids and proteins through various non-covalent interactions. The planar aromatic rings of this compound are well-suited for intercalation between the base pairs of DNA. nih.gov This mode of binding can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes.

Furthermore, the compound can bind to the grooves of DNA, with the substituents playing a role in the specificity and strength of the interaction. The cyano and fluoro groups could form hydrogen bonds or other electrostatic interactions with the functional groups present in the major or minor groove of DNA.

The interaction of Schiff bases with proteins, such as serum albumin, is also a critical aspect of their biological activity, as it affects their distribution and bioavailability. growingscience.com The binding is typically driven by hydrophobic interactions between the aromatic rings of the ligand and the hydrophobic pockets of the protein. Hydrogen bonding and electrostatic interactions also contribute to the stability of the protein-ligand complex. The binding of this compound to proteins could potentially alter their secondary and tertiary structures, thereby modulating their biological function.

Fundamental Mechanisms of Antimicrobial Action

Schiff bases containing fluoroaniline moieties have demonstrated significant antimicrobial activity. growingscience.comresearchgate.net The proposed mechanisms of action are often multifactorial and can vary depending on the microbial species.

One of the primary proposed mechanisms is the disruption of the cell membrane integrity. The lipophilic nature of the aromatic rings allows the compound to penetrate the lipid bilayer of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. researchgate.net

Another plausible mechanism involves the inhibition of essential microbial enzymes. As discussed in the enzyme inhibition section, this compound could bind to and inactivate enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

Studies on related compounds have also suggested that Schiff bases can interfere with microbial DNA synthesis and protein synthesis, leading to the inhibition of microbial growth and proliferation. nih.gov

Future Research Directions and Concluding Perspectives

Advanced Material Design Strategies Based on Tunable Electronic Properties

A significant avenue for future research lies in the strategic design of advanced materials by leveraging the tunable electronic properties of N-(4-Cyanobenzylidene)-4-fluoroaniline and its derivatives. The electronic characteristics of Schiff bases can be finely tuned through chemical modifications, influencing their optical and electrical behaviors.

One key area of interest is the exploration of nonlinear optical (NLO) properties. Organic molecules with donor-π-acceptor frameworks can exhibit significant NLO responses, making them suitable for applications in optical communications and data storage. While direct studies on the NLO properties of this compound are limited, research on analogous compounds provides a strong impetus for investigation. For instance, related Schiff bases have been shown to possess notable third-order NLO properties. Future work should focus on systematically modifying the structure of this compound—by introducing different donor or acceptor groups—to enhance its hyperpolarizability.

Another promising strategy involves harnessing solvatochromism , where the absorption and emission spectra of a compound shift in response to the polarity of the solvent. This phenomenon is indicative of changes in the electronic distribution in the ground and excited states and can be exploited for developing chemical sensors. Studies on similar anil derivatives have demonstrated pronounced solvatochromic behavior, suggesting that this compound could also exhibit this property. mdpi.com A systematic investigation of its photophysical properties in a range of solvents with varying polarities would be a crucial first step.

The design of novel materials with tailored electronic properties can be guided by the principles of crystal engineering. By controlling the intermolecular interactions, such as hydrogen bonding and π-π stacking, it is possible to influence the bulk properties of the material. The fluorine and cyano substituents in this compound offer potential sites for such interactions, which could be exploited to create materials with specific packing arrangements and, consequently, desired electronic characteristics.

Exploration of Multi-Stimuli Responsive Systems

Smart materials that can respond to multiple external stimuli are at the forefront of materials science. The dynamic nature of the imine bond in Schiff bases makes them excellent candidates for the development of multi-stimuli responsive systems. rsc.org These systems can undergo reversible changes in their chemical or physical properties upon exposure to triggers like light, pH changes, temperature, or the presence of specific analytes. nih.gov

Future research should explore the incorporation of this compound into polymers, gels, or molecular assemblies to create materials that are responsive to multiple stimuli. For example, the azomethine group can be susceptible to hydrolysis under acidic conditions, providing a pH-responsive character. rsc.org Concurrently, the π-conjugated system of the molecule could be designed to be photosensitive, allowing for photo-isomerization and, consequently, a change in the material's properties upon irradiation with light of a specific wavelength.

The development of materials that exhibit coupled responses—where one stimulus influences the response to another—is a particularly exciting direction. For instance, a change in pH could modulate the photochemical behavior of the molecule. Such multi-gated systems could find applications in sophisticated drug delivery systems, sensors, and molecular switches.

Integration with Nanotechnology and Hybrid Materials

The integration of this compound with nanotechnology offers a pathway to create novel hybrid materials with enhanced functionalities. By incorporating this Schiff base into or onto nanomaterials such as nanoparticles, nanotubes, or nanosheets, it is possible to combine the unique properties of the organic molecule with the advantages of the nanoscale material.

For example, attaching this compound to the surface of metallic nanoparticles, such as gold or silver, could lead to hybrid materials with interesting plasmonic and electronic properties. The organic molecule could act as a molecular linker or a functional surface coating, and its electronic interaction with the nanoparticle could give rise to new optical or sensing capabilities.

Furthermore, the incorporation of this compound into porous materials like metal-organic frameworks (MOFs) or zeolites could result in functional host-guest systems. The Schiff base could impart new functionalities to the porous host, such as selective sensing of small molecules or catalytic activity. The confined environment of the pores could also influence the conformation and electronic properties of the encapsulated Schiff base.

The creation of organic-inorganic hybrid polymers is another promising area. By chemically incorporating this compound into an inorganic polymer backbone, such as polysiloxane, it may be possible to develop materials with improved thermal stability and mechanical properties, while retaining the desirable electronic and optical characteristics of the Schiff base.

Development of Predictive Models for Structure-Function Relationships

To accelerate the design and discovery of new materials based on this compound, the development of robust predictive models is crucial. Computational chemistry and quantitative structure-activity relationship (QSAR) models can provide valuable insights into the relationship between the molecular structure of Schiff bases and their functional properties. mdpi.comncsu.eduresearchgate.net

Density Functional Theory (DFT) is a powerful tool for predicting the electronic and optical properties of molecules. worldscientific.comresearchgate.netresearchgate.net Future research should employ DFT calculations to systematically investigate how modifications to the chemical structure of this compound affect its frontier molecular orbitals (HOMO and LUMO), energy gap, and hyperpolarizability. scispace.comresearchgate.net These theoretical predictions can guide the synthesis of new derivatives with optimized properties for specific applications.

QSAR models can be developed to establish a statistical relationship between a set of molecular descriptors and a specific activity or property. asianpubs.orgnih.gov By compiling a database of experimentally measured properties for a series of this compound derivatives, QSAR models can be trained to predict the properties of new, unsynthesized compounds. ncsu.edu This approach can significantly reduce the time and resources required for experimental screening.

Molecular dynamics simulations can also be employed to study the behavior of this compound in different environments, such as in solution or as part of a larger material assembly. These simulations can provide insights into intermolecular interactions and the dynamic processes that govern the material's properties.

Q & A

Q. What are the common synthetic routes for N-(4-Cyanobenzylidene)-4-fluoroaniline, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between 4-fluoroaniline and 4-cyanobenzaldehyde. Key parameters include:
  • Solvent : Anhydrous ethanol or methanol to prevent hydrolysis of intermediates .
  • Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) to facilitate imine formation .
  • Temperature : 60–80°C under reflux for 6–12 hours .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane eluent .
    Alternative methods involve one-pot reactions using carbon disulfide (CS₂) and trichlorotriazine (TCT) to generate intermediates, though excessive CS₂ can lead to impurities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm cyano/fluoro substitution patterns. For example, fluorine-induced deshielding shifts aromatic protons by ~0.3–0.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) determine molecular geometry and confirm the (Z)- or (E)-configuration of the imine bond .
  • High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) : Distinguishes structural isomers by comparing experimental mobilities (e.g., para-protonated vs. azacaradiene structures) .

Q. What are the primary applications of this compound in materials science and medicinal chemistry?

  • Methodological Answer :
  • Materials Science : Acts as a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic backbone and electron-withdrawing groups .
  • Medicinal Chemistry : Screened for antimicrobial activity via microdilution assays (MIC values < 50 µg/mL against S. aureus) .
  • Drug Discovery : Used as a scaffold for kinase inhibitors; fluorination enhances metabolic stability and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data obtained from different catalytic systems during the synthesis of related fluoroaniline derivatives?

  • Methodological Answer :
  • Mechanistic Modeling : Apply Langmuir–Hinshelwood kinetics to differentiate rate-limiting steps (e.g., adsorption vs. surface reaction) .
  • Parameter Screening : Systematically vary H₂ pressure (10–50 bar) and solvent polarity (e.g., DMF vs. ethanol) to isolate solvent-specific side reactions .
  • By-Product Analysis : Use GC-MS to identify intermediates (e.g., aniline derivatives) formed under competing pathways .

Q. What computational approaches are recommended to model the electronic effects of the cyano and fluorine substituents in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine lowers LUMO energy by ~1.2 eV, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., fungal CYP51 enzymes) to quantify hydrogen-bond interactions with the cyano group .
  • QSPR Models : Correlate Hammett σ constants (σₚ = +0.06 for F, +0.66 for CN) with experimental logP values to optimize solubility .

Q. How does the presence of fluorine influence the compound's interaction with biological targets compared to non-fluorinated analogs?

  • Methodological Answer :
  • Binding Affinity Studies : Fluorine enhances van der Waals interactions with hydrophobic pockets (e.g., ΔG binding = −8.2 kcal/mol vs. −6.5 kcal/mol for non-fluorinated analogs) .
  • Isotopic Labeling : Use ¹⁸F-labeled analogs in PET imaging to track biodistribution and target engagement .
  • Enzyme Inhibition Assays : Compare IC₅₀ values against acetylcholinesterase (AChE); fluorination reduces IC₅₀ by 40% due to improved electronegativity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.